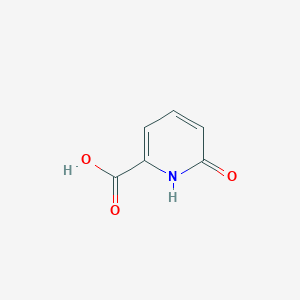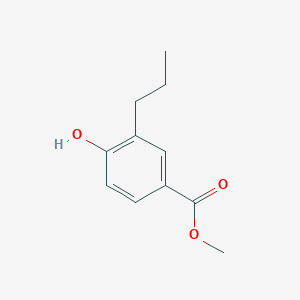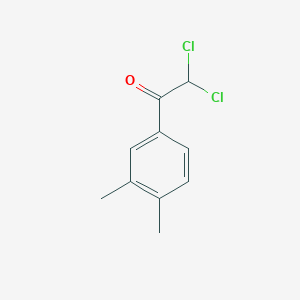
4'-Amino-1,1'-biphenyl-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Aminobiphenyl-4-Sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an amino group attached to a biphenyl structure, which is further substituted with a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Aminobiphenyl-4-Sulfonamide typically involves the reaction of 4-aminobiphenyl with chlorosulfonic acid, followed by the addition of ammonia. This method yields the desired sulfonamide compound with a moderate yield of around 54% . Another approach involves the oxidative coupling of thiols and amines, which provides a more environmentally friendly and efficient route to sulfonamides .
Industrial Production Methods: Industrial production of sulfonamides, including 4’-Aminobiphenyl-4-Sulfonamide, often relies on the use of sodium sulfinates and amines. This method is advantageous due to its broad substrate scope and high yields . The process involves the use of ammonium iodide as a mediator, which facilitates the formation of the sulfonamide bond.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Aminobiphenyl-4-Sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and thionyl chloride.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium nitrite and hydrochloric acid are commonly employed.
Major Products Formed: The major products formed from these reactions include sulfonyl chlorides, amines, and substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
4’-Aminobiphenyl-4-Sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes and rubber antioxidants.
Mecanismo De Acción
The mechanism of action of 4’-Aminobiphenyl-4-Sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to the disruption of essential biochemical pathways, such as folic acid synthesis in bacteria . The formation of DNA adducts is another mechanism by which the compound exerts its effects, leading to DNA damage and potential anticancer activity .
Comparación Con Compuestos Similares
4-Aminobiphenyl: Shares the biphenyl structure but lacks the sulfonamide group.
Sulfanilamide: Contains a sulfonamide group but has a simpler aromatic structure.
4-Nitrobiphenyl: Similar biphenyl structure with a nitro group instead of an amino group.
Uniqueness: 4’-Aminobiphenyl-4-Sulfonamide is unique due to the presence of both an amino group and a sulfonamide group on the biphenyl structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
100142-87-8 |
|---|---|
Fórmula molecular |
C12H12N2O2S |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
4-(4-aminophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,13H2,(H2,14,15,16) |
Clave InChI |
OFWFFDCOBHXZME-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)










